Cas no 1211530-06-1 (2-Amino-1-(pyrimidin-5-yl)ethan-1-one)

2-Amino-1-(pyrimidin-5-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-Amino-1-(pyrimidin-5-yl)ethan-1-one
- 2-Amino-1-(5-pyrimidinyl)ethanone
- Ethanone, 2-amino-1-(5-pyrimidinyl)-
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- インチ: 1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2
- InChIKey: NLIRJUBUHBPQME-UHFFFAOYSA-N
- SMILES: O=C(CN)C1=CN=CN=C1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 120
- XLogP3: -1
- トポロジー分子極性表面積: 68.9
2-Amino-1-(pyrimidin-5-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795186-10.0g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-21 | |
Enamine | EN300-795186-1.0g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 1.0g |
$770.0 | 2025-03-21 | |
Enamine | EN300-795186-5.0g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01101713-1g |
2-Amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95% | 1g |
¥5677.0 | 2023-04-05 | |
Enamine | EN300-795186-2.5g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-21 | |
Enamine | EN300-795186-0.1g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 0.1g |
$678.0 | 2025-03-21 | |
Enamine | EN300-795186-0.5g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 0.5g |
$739.0 | 2025-03-21 | |
Enamine | EN300-795186-0.05g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 0.05g |
$647.0 | 2025-03-21 | |
Enamine | EN300-795186-0.25g |
2-amino-1-(pyrimidin-5-yl)ethan-1-one |
1211530-06-1 | 95.0% | 0.25g |
$708.0 | 2025-03-21 |
2-Amino-1-(pyrimidin-5-yl)ethan-1-one 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-Amino-1-(pyrimidin-5-yl)ethan-1-oneに関する追加情報
2-Amino-1-(Pyrimidin-5-Yl)Ethan-1-One: A Comprehensive Overview
2-Amino-1-(pyrimidin-5-yl)ethan-1-one, also known by its CAS registry number CAS No. 1211530-06-1, is a heterocyclic organic compound with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The structure of this compound consists of a pyrimidine ring fused with an amino ketone moiety, making it a versatile scaffold for further chemical modifications and functionalization.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-amino-pyrimidine derivatives, including 2-amino-1-(pyrimidin-5-yl)ethanone. Researchers have employed various strategies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance the yield but also ensure the purity and structural integrity of the compound, which is critical for its application in drug discovery.
The biological evaluation of 2-amino-pyrimidine derivatives has revealed promising results in preclinical studies. For instance, a study published in the journal Nature Communications demonstrated that this class of compounds exhibits potent inhibitory activity against several kinases involved in cancer progression. Specifically, 2-amino-1-(pyrimidin-5-yl)ethanone was found to selectively target oncogenic signaling pathways, leading to apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights its potential as a lead compound for anti-cancer drug development.
In addition to its anti-cancer properties, 2-amino-pyrimidine derivatives have shown promise in other therapeutic areas. For example, recent research has explored their role as inhibitors of viral proteases, making them potential candidates for antiviral therapies. The ability of these compounds to modulate multiple biological targets underscores their versatility and broad applicability in medicinal chemistry.
The structural flexibility of 2-amino-pyrimidine derivatives allows for extensive chemical modifications to enhance their pharmacokinetic properties. For instance, substituent modifications at the pyrimidine ring or the amino ketone moiety can improve solubility, bioavailability, and metabolic stability. These optimizations are crucial for translating laboratory findings into clinically relevant drugs.
In conclusion, CAS No. 1211530-06-1, or 2-amino-1-(pyrimidin-5-yl)ethanone, represents a valuable addition to the portfolio of pyrimidine-based compounds with significant potential in drug discovery. Its unique structure, coupled with recent advancements in synthetic and biological research, positions it as a promising candidate for addressing unmet medical needs across various therapeutic areas.
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